molecular formula C15H15ClN2O B3174967 N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide CAS No. 954583-52-9

N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide

Cat. No.: B3174967
CAS No.: 954583-52-9
M. Wt: 274.74 g/mol
InChI Key: YNYOLUIDHONVQF-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide is a chemical compound with the molecular formula C15H16ClNO It is characterized by the presence of an amino group, a chloro group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a solvent comprising at least one polar solvent, such as C1-C3 alkanols, in the presence of an acid acceptor . The reaction conditions are carefully controlled to ensure the formation of the desired product. The compound can be purified by crystallization from a non-polar solvent or by conducting the reaction in a mixture of polar and non-polar solvents .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, imino derivatives, amines, and substituted phenylpropanamides. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for specific applications in dye synthesis, biochemical research, and pharmaceutical development.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYOLUIDHONVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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